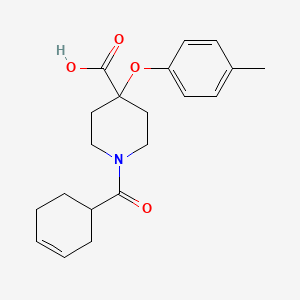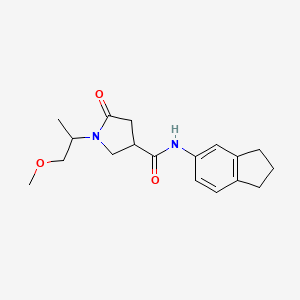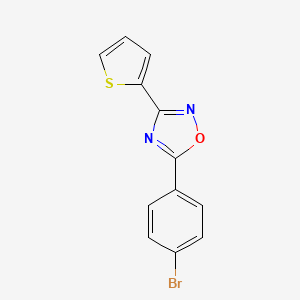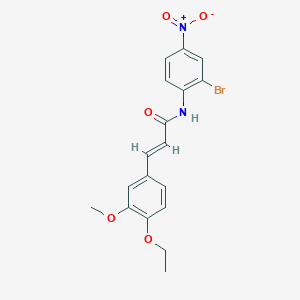![molecular formula C21H23BrN2O3 B5320013 N-{2-(4-bromophenyl)-1-[(diethylamino)carbonyl]vinyl}-2-methoxybenzamide](/img/structure/B5320013.png)
N-{2-(4-bromophenyl)-1-[(diethylamino)carbonyl]vinyl}-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-(4-bromophenyl)-1-[(diethylamino)carbonyl]vinyl}-2-methoxybenzamide, commonly known as BODIPY-TMR, is a fluorescent dye that has been used in various scientific research applications. This compound has gained popularity due to its unique properties, including its bright fluorescence, photostability, and high quantum yield.
作用機序
BODIPY-TMR works by absorbing light at a specific wavelength and then emitting light at a longer wavelength. This process is called fluorescence and is the basis for its use in scientific research applications. The mechanism of action of BODIPY-TMR involves the transfer of energy between the excited state of the dye and the surrounding environment, resulting in the emission of light.
Biochemical and Physiological Effects:
BODIPY-TMR has minimal biochemical and physiological effects, making it an ideal tool for scientific research. This fluorescent dye has been shown to have low toxicity and does not interfere with cellular processes or protein function. However, it is important to note that the use of BODIPY-TMR should be optimized to avoid potential artifacts and ensure accurate results.
実験室実験の利点と制限
BODIPY-TMR has several advantages for lab experiments, including its bright fluorescence, photostability, and high quantum yield. This fluorescent dye is also compatible with a wide range of imaging techniques, including confocal microscopy and flow cytometry. However, BODIPY-TMR has some limitations, including its sensitivity to environmental factors such as pH and temperature. It is important to optimize the experimental conditions to ensure accurate and reproducible results.
将来の方向性
There are several future directions for the use of BODIPY-TMR in scientific research. One potential application is in the development of new imaging techniques for live cells and tissues. BODIPY-TMR could also be used in the development of new biosensors for detecting specific molecules or proteins in biological samples. Additionally, BODIPY-TMR could be used in the development of new drug delivery systems, allowing for targeted delivery of therapeutic agents to specific cells or tissues.
Conclusion:
In conclusion, BODIPY-TMR is a fluorescent dye that has been used in various scientific research applications. This compound has unique properties, including its bright fluorescence, photostability, and high quantum yield. BODIPY-TMR has minimal biochemical and physiological effects, making it an ideal tool for scientific research. However, it is important to optimize the experimental conditions to ensure accurate and reproducible results. There are several future directions for the use of BODIPY-TMR in scientific research, including the development of new imaging techniques and biosensors, and the development of new drug delivery systems.
合成法
BODIPY-TMR can be synthesized through a multistep process involving the condensation of 2-methoxybenzaldehyde with ethyl cyanoacetate, followed by bromination and subsequent reaction with diethylamine. The final product is obtained through the reaction of the intermediate product with 4-bromobenzaldehyde. This method has been optimized to yield high-quality BODIPY-TMR with minimal impurities.
科学的研究の応用
BODIPY-TMR has been widely used in various scientific research applications, including cellular imaging, protein labeling, and organelle tracking. This fluorescent dye has been used to label proteins and peptides in live cells, allowing for the visualization of their localization and movement. BODIPY-TMR has also been used to label mitochondria, lysosomes, and other organelles, providing insight into their dynamics and functions.
特性
IUPAC Name |
N-[(E)-1-(4-bromophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O3/c1-4-24(5-2)21(26)18(14-15-10-12-16(22)13-11-15)23-20(25)17-8-6-7-9-19(17)27-3/h6-14H,4-5H2,1-3H3,(H,23,25)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLXSFQWQCUTHV-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C\C1=CC=C(C=C1)Br)/NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-phenyl-N-[(5-phenyl-2-furyl)methyl]methanamine hydrochloride](/img/structure/B5319937.png)




![6-[3-(hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B5319970.png)
![3-chloro-4-ethoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5319971.png)

![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(1H-imidazol-4-ylmethyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5319990.png)
![N-(4-chlorophenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5319994.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-ol](/img/structure/B5320000.png)
![{3-[rel-(2R,3S,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-3-oxopropyl}amine dihydrochloride](/img/structure/B5320012.png)
![1-[3-(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-3-oxopropyl]azepan-2-one](/img/structure/B5320018.png)
![N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5320040.png)